Lavendustin A

Vue d'ensemble

Description

Lavendustin A est un inhibiteur puissant et sélectif de la tyrosine kinase du récepteur du facteur de croissance épidermique. Il est connu pour sa capacité à inhiber la prolifération des cellules musculaires lisses myométriales humaines cultivées et à supprimer l'angiogenèse induite par le facteur de croissance de l'endothélium vasculaire chez les rats . Le composé est perméable aux cellules et présente une inhibition réversible, ce qui en fait un outil précieux dans la recherche biochimique .

Applications De Recherche Scientifique

Lavendustin A has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Lavendustin A is a potent, selective tyrosine kinase inhibitor . Its primary targets are the EGF receptor tyrosine kinase and p60c-src . These targets play crucial roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism.

Mode of Action

This compound acts as a cell-permeable, reversible, and substrate competitive inhibitor . It competes with the substrate for binding to the active site of its target enzymes, thereby inhibiting their activity . This results in the suppression of the tyrosine kinase-mediated signaling pathways.

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects several biochemical pathways. For instance, it inhibits the antigen-induced activation of protein tyrosine kinase (PTK) and histamine release from mast cells . Additionally, it suppresses the angiogenic action of vascular endothelial growth factor (VEGF) . These pathways are involved in immune responses, inflammation, and angiogenesis, respectively.

Pharmacokinetics

It is known to be soluble in dmso and ethanol , which suggests that it could be well-absorbed and have good bioavailability

Result of Action

The inhibition of tyrosine kinases by this compound leads to a decrease in the signaling pathways mediated by these enzymes. This can result in a variety of molecular and cellular effects, depending on the specific pathway involved. For example, the inhibition of VEGF-mediated angiogenesis can suppress the formation of new blood vessels . Similarly, the inhibition of histamine release from mast cells can reduce inflammation .

Analyse Biochimique

Biochemical Properties

Lavendustin A interacts with tyrosine kinases, a type of enzyme that plays a crucial role in various cellular processes . It acts as a potent inhibitor of these enzymes, with an IC50 value of 11 nM . This interaction with tyrosine kinases is significant as it can influence various biochemical reactions within the cell.

Cellular Effects

This compound has been shown to have profound effects on various types of cells. For instance, it inhibits the activation of PTK and histamine release from mast cells . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically tyrosine kinases . It exerts its effects at the molecular level by inhibiting these enzymes, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been shown to suppress progesterone and estradiol synthesis in a dose-dependent manner over a 48-hour culture period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been observed that low doses of this compound can increase the number of ovulated oocytes, while high doses can decrease this number .

Transport and Distribution

Given its role as a tyrosine kinase inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

Given its role as a tyrosine kinase inhibitor, it is likely that it is localized to areas of the cell where tyrosine kinases are present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Lavendustin A peut être synthétisé par une série de réactions organiques. Une méthode courante implique la condensation de la 2,5-dihydroxybenzaldéhyde avec la 2-hydroxybenzylamine, suivie de réactions supplémentaires pour introduire les groupes amino et hydroxy à des positions spécifiques . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que l'éthanol ou le diméthylsulfoxyde et peuvent nécessiter un chauffage ou des agents catalytiques pour faciliter les réactions .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse suit généralement des principes de chimie organique similaires à ceux utilisés en laboratoire. L'extensibilité du procédé impliquerait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre d'étapes de purification telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Lavendustin A subit principalement des réactions de substitution en raison de la présence de groupes hydroxyles et amino réactifs. Ces groupes peuvent participer à des réactions de substitution nucléophile, permettant la modification du composé pour créer des dérivés .

Réactifs et conditions communs :

Substitution nucléophile : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour introduire de nouveaux groupes fonctionnels.

Oxydation : Des oxydants doux peuvent être utilisés pour modifier les groupes hydroxyles.

Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes ou des propriétés améliorées pour des applications spécifiques .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

This compound exerce ses effets en se liant à un site sur la tyrosine kinase du récepteur du facteur de croissance épidermique qui est distinct des sites de liaison de l'ATP et du substrat peptidique. Cette liaison inhibe l'activité de la kinase, empêchant la phosphorylation des molécules de signalisation en aval et inhibant finalement la prolifération cellulaire et l'angiogenèse . Le composé inhibe également la kinase p60c-src, contribuant davantage à ses effets biologiques .

Composés similaires :

Génistéine : Un autre inhibiteur de la tyrosine kinase avec un mécanisme d'action similaire mais une structure chimique différente.

STI571 (Imatinib) : Un inhibiteur de la tyrosine kinase utilisé en thérapie anticancéreuse, connu pour sa spécificité envers la kinase BCR-ABL.

RG14467 : Un analogue de this compound avec des cinétiques d'inhibition similaires.

Unicité : this compound est unique en raison de sa forte sélectivité pour la tyrosine kinase du récepteur du facteur de croissance épidermique et de sa capacité à inhiber l'angiogenèse. Contrairement à certains autres inhibiteurs, il n'affecte pas significativement la protéine kinase A ou la protéine kinase C, ce qui en fait un inhibiteur plus ciblé .

Comparaison Avec Des Composés Similaires

Genistein: Another tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.

STI571 (Imatinib): A tyrosine kinase inhibitor used in cancer therapy, known for its specificity towards BCR-ABL kinase.

RG14467: An analogue of Lavendustin A with similar inhibition kinetics.

Uniqueness: this compound is unique due to its high selectivity for the epidermal growth factor receptor tyrosine kinase and its ability to inhibit angiogenesis. Unlike some other inhibitors, it does not significantly affect protein kinase A or protein kinase C, making it a more targeted inhibitor .

Propriétés

IUPAC Name |

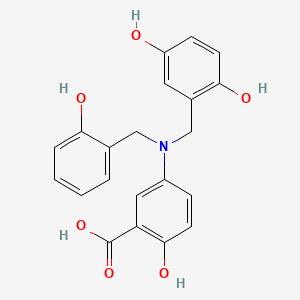

5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTTYPMRMMDONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154855 | |

| Record name | Lavendustin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125697-92-9 | |

| Record name | Lavendustin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavendustin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavendustin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lavendustin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lavendustin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAVENDUSTIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y0G32G2RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.